2,4-Dichloro-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol
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Overview
Description
2,4-Dichloro-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two chlorine atoms, a nitrophenyl group, and an imino group attached to a phenol ring. Its molecular formula is C13H8Cl2N2O4, and it has a molecular weight of 327.126 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol typically involves the reaction between 4-nitroaniline and 3,5-dichlorosalicylaldehyde in an ethanol solution. The mixture is refluxed for several hours, followed by filtration and recrystallization to obtain the desired product . The reaction conditions are crucial for achieving high yield and purity, with the temperature and solvent playing significant roles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound’s quality and consistency .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. The presence of the nitrophenyl and imino groups allows it to form strong interactions with the active sites of enzymes, disrupting their normal function. This mechanism is particularly relevant in its antimicrobial and antifungal activities, where it interferes with the metabolic pathways of microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-[(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl]phenol
- 2,4-Dichloro-6-[(E)-[(3-hydroxyphenyl)imino]methyl]phenol
- 2,4-Dibromo-6-[(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl]phenol
Uniqueness
2,4-Dichloro-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol stands out due to its specific substitution pattern and the presence of both nitro and imino groups.
Properties
Molecular Formula |
C13H8Cl2N2O3 |
---|---|
Molecular Weight |
311.12 g/mol |
IUPAC Name |
2,4-dichloro-6-[(4-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-9-5-8(13(18)12(15)6-9)7-16-10-1-3-11(4-2-10)17(19)20/h1-7,18H |
InChI Key |
LIQSOHWNYVAXTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C(=CC(=C2)Cl)Cl)O)[N+](=O)[O-] |
Origin of Product |
United States |
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